![molecular formula C8H5ClN2O4S B2558132 6-nitro-1H-indole-3-sulfonyl chloride CAS No. 132745-00-7](/img/structure/B2558132.png)
6-nitro-1H-indole-3-sulfonyl chloride
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Overview
Description
6-Nitro-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O4S . It is a solid substance and is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .
Molecular Structure Analysis
The molecular structure of 6-nitro-1H-indole-3-sulfonyl chloride is represented by the linear formula C8H5ClN2O4S . The molecular weight of this compound is 260.66 .Physical And Chemical Properties Analysis
6-Nitro-1H-indole-3-sulfonyl chloride is a solid substance . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Antiviral Research
6-nitro-1H-indole-3-sulfonyl chloride: is a key intermediate in the synthesis of indole derivatives, which have shown potential as antiviral agents. These compounds can inhibit the replication of viruses by interfering with viral enzymes or blocking the virus’s ability to enter host cells .
Anti-inflammatory and Anticancer Studies
Indole derivatives, synthesized using 6-nitro-1H-indole-3-sulfonyl chloride , are being explored for their anti-inflammatory and anticancer properties. They work by modulating inflammatory pathways and inducing apoptosis in cancer cells, potentially leading to new treatments for various types of cancer .
Biotechnological Production
In biotechnology, 6-nitro-1H-indole-3-sulfonyl chloride serves as a precursor for the biosynthesis of complex indole compounds. These compounds are used in the production of natural colorants and flavors, as well as in the development of new therapeutic agents .
Material Science
This compound is utilized in material science for the development of organic semiconductors. Its unique electronic structure makes it suitable for creating materials with specific conductive properties, which are essential for the manufacturing of electronic devices .
Chemical Synthesis
6-nitro-1H-indole-3-sulfonyl chloride: is involved in various chemical synthesis processes, including the preparation of dyes, pigments, and other indole-based molecules. These synthesized compounds have applications ranging from textile manufacturing to ink production .
Pharmacological Applications
In pharmacology, 6-nitro-1H-indole-3-sulfonyl chloride is used to create a wide array of bioactive molecules. These molecules are then tested for their therapeutic potential in treating diseases such as diabetes, malaria, and Alzheimer’s disease .
Safety and Hazards
6-Nitro-1H-indole-3-sulfonyl chloride is classified as a dangerous substance . It is associated with hazard statements H335-H314, which indicate that it may cause respiratory irritation and severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding release to the environment .
Future Directions
Indole derivatives, such as 6-nitro-1H-indole-3-sulfonyl chloride, have attracted increasing attention in recent years due to their diverse biological and clinical applications . They are considered important types of molecules and natural products and play a main role in cell biology . Therefore, the investigation of novel methods of synthesis of indole derivatives has attracted the attention of the chemical community .
properties
IUPAC Name |
6-nitro-1H-indole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O4S/c9-16(14,15)8-4-10-7-3-5(11(12)13)1-2-6(7)8/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYPYESQRSNEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-1H-indole-3-sulfonyl chloride |
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